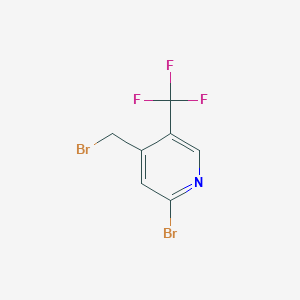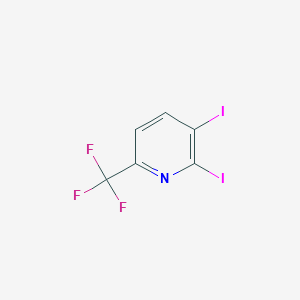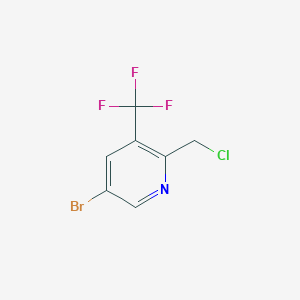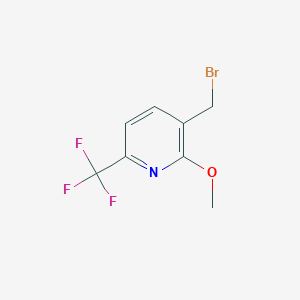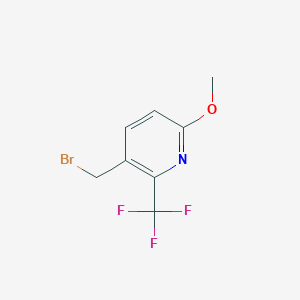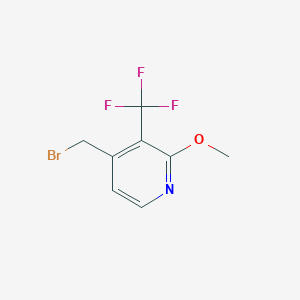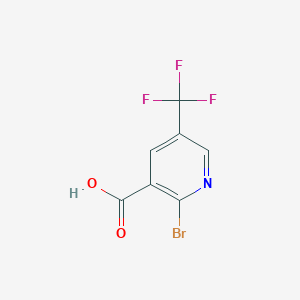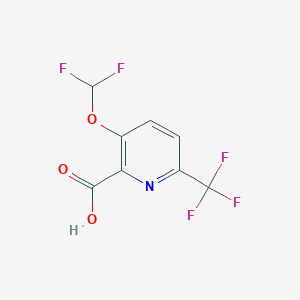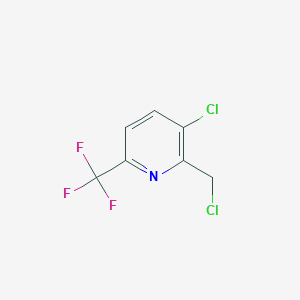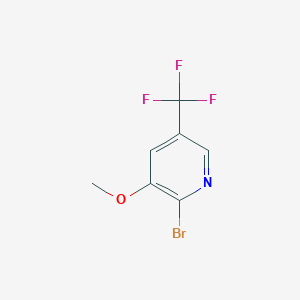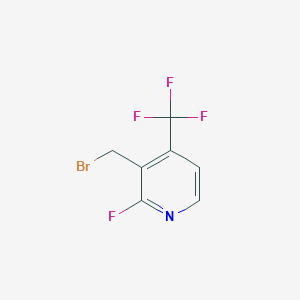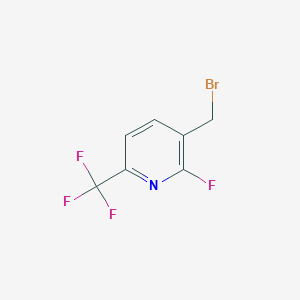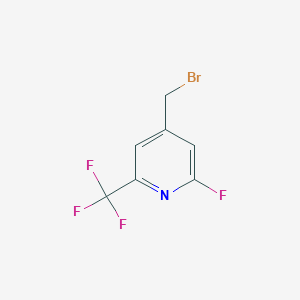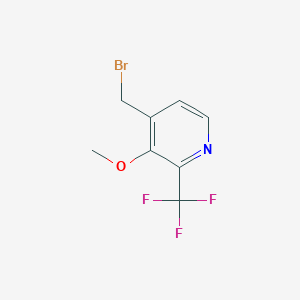
4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of CMFTP involves several steps. One notable method is the vapor-phase reaction of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) with hydrogen fluoride (HF) gas. This reaction yields 2,3,5-trichloro-4-(trifluoromethyl)pyridine (2,3,5-DCTF) as the major product, which can subsequently be converted to CMFTP . Additionally, 2,3-CTF itself has applications in the production of various commercial products .
Chemical Reactions Analysis
CMFTP serves as a reactant in the preparation of aminopyridines through amination reactions. Furthermore, it acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene, catalyzed by palladium .
Scientific Research Applications
Synthesis and Functionalization
- 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine is utilized in the regioselective synthesis of various fluorinated compounds. For instance, it's used in synthesizing 3-fluorinated imidazo[1,2-a]pyridines via an electrophilic fluorination process (Liu et al., 2015).
- A novel strategy involving C-F bond breaking of anionically activated fluoroalkyl groups demonstrates the synthesis of poly-substituted pyridines, highlighting the chemical's role in innovative synthesis methods (Chen et al., 2010).
Reaction with Aldehydes
- 4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine plays a role in the deprotonative functionalization of pyridine derivatives with aldehydes, showcasing its versatility in various chemical reactions (Shigeno et al., 2019).
Microwave-Irradiated Synthesis
- The compound is also significant in the microwave-irradiated synthesis of various fluoronitromethyl and fluoronitrobenzyl-substituted heterocycles, underscoring its efficiency in modern synthetic techniques (Loghmani-Khouzani et al., 2005).
Crystal Structure Analysis
- Its derivatives are used in crystal structure analyses, as seen in studies of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, providing insights into molecular interactions and structure (Chernov'yants et al., 2011).
Heterocyclic Ring Closure Reactions
- The compound finds application in the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers, which are further used in heterocyclic ring closure reactions (Colla et al., 1991).
Synthesis of Pesticides
- It is a crucial precursor in synthesizing pesticides, as exemplified in the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine (Xin-xin, 2006).
Synthesis of Herbicides
- Its derivatives are instrumental in the synthesis of key intermediates for herbicides, such as trifloxysulfuron (Hang-dong, 2010).
properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWANJFMMUSSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213112 | |
| Record name | 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-2-fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
1227581-18-1 | |
| Record name | 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



